1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Overview
Description
1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a chromeno-pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions.
Introduction of the Pyrrole Ring: The next step involves the formation of the pyrrole ring. This can be accomplished through a condensation reaction between the chromeno intermediate and a suitable amine derivative.
Addition of the Fluorophenyl and Pyridinyl Groups: The final steps involve the introduction of the fluorophenyl and pyridinyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, resulting in the formation of reduced alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varying functional groups.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Additionally, it may affect oxidative stress pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(3-bromophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a bromine atom instead of fluorine.
1-(3-methylphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(3-Fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique chemical properties, such as increased electronegativity and reactivity, which can influence its biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN2O3/c23-14-7-5-6-13(12-14)19-18-20(26)15-8-1-2-9-16(15)28-21(18)22(27)25(19)17-10-3-4-11-24-17/h1-12,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZKPUOVGUQJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)F)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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